![molecular formula C25H26N6 B2647637 1-[4-(4-Methylpyridin-2-yl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 385387-87-1](/img/structure/B2647637.png)
1-[4-(4-Methylpyridin-2-yl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[4-(4-Methylpyridin-2-yl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a useful research compound. Its molecular formula is C25H26N6 and its molecular weight is 410.525. The purity is usually 95%.
BenchChem offers high-quality 1-[4-(4-Methylpyridin-2-yl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(4-Methylpyridin-2-yl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Leukemia Treatment
Imatinib is a well-established therapeutic agent for treating chronic myelogenous leukemia (CML) . It specifically inhibits the activity of tyrosine kinases, including the Abelson tyrosine kinase domain characteristic of the BCR-ABL fusion protein. By disrupting the signaling pathways involved in cancer cell proliferation, Imatinib has revolutionized CML treatment and significantly improved patient outcomes .
Gastrointestinal Stromal Tumors (GISTs)
Imatinib also demonstrates efficacy in treating gastrointestinal stromal tumors (GISTs) . These rare tumors arise from the interstitial cells of Cajal and often express the KIT receptor tyrosine kinase. Imatinib selectively targets KIT, leading to tumor regression and prolonged survival in GIST patients .
Dermatofibrosarcoma Protuberans (DFSP)
DFSP is a rare soft tissue sarcoma characterized by the COL1A1-PDGFB fusion gene. Imatinib inhibits the PDGFRβ tyrosine kinase, which is overexpressed in DFSP. Clinical trials have demonstrated the effectiveness of Imatinib in treating DFSP, leading to its approval for this indication .
Systemic Mastocytosis
In patients with systemic mastocytosis , a disorder characterized by abnormal mast cell proliferation, Imatinib has shown promise. By targeting the KIT receptor, it helps manage symptoms and reduce mast cell burden .
Pulmonary Hypertension
Emerging research suggests that Imatinib may benefit patients with pulmonary arterial hypertension (PAH) . It acts by inhibiting platelet-derived growth factor receptor (PDGFR) and attenuating vascular remodeling, ultimately improving hemodynamics and exercise capacity .
Antibacterial Activity
Interestingly, Imatinib derivatives exhibit antibacterial activity. A study investigated piperazine chrome-2-one derivatives and their interactions with oxidoreductase enzymes. Hydrophobic interactions between the ligand’s aromatic moieties and lipophilic residues in the enzyme’s binding site contribute to this activity .
properties
IUPAC Name |
1-[4-(4-methylpyridin-2-yl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6/c1-3-6-19-16-24(30-13-11-29(12-14-30)23-15-18(2)9-10-27-23)31-22-8-5-4-7-21(22)28-25(31)20(19)17-26/h4-5,7-10,15-16H,3,6,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHHUMZDZHDSPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)C5=NC=CC(=C5)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Methylpyridin-2-yl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.